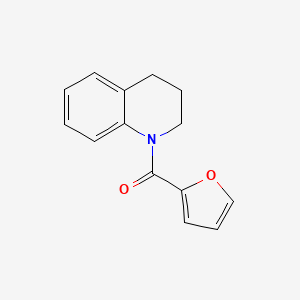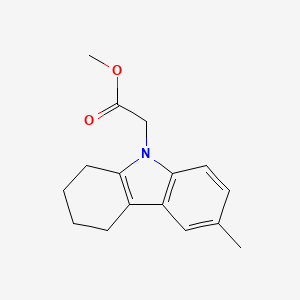
N-(3-methoxyphenyl)-N'-(4-pyridinylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-N'-(4-pyridinylmethyl)thiourea, also known as MPPT, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. MPPT is a thiourea derivative and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Characterization
- A derivative of this compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was synthesized and characterized using various spectroscopic techniques. It was found to adopt a syn-anti-configuration around the sulfur atom and showed notable stability (Mushtaque et al., 2016).
DNA Binding and Cytotoxicity
- The compound was studied for DNA binding, revealing a high binding constant with DNA. Additionally, cytotoxic nature was assessed using MTT-assay against MCF-7 cell line, indicating potential applications in cancer research (Mushtaque et al., 2016).
Structural Studies
- Another study focused on structural characterization of a copper(II) complex containing oxidative cyclization of a similar derivative. This research provided insights into the coordination chemistry of thiourea derivatives (Tadjarodi et al., 2007).
Anticancer Studies
- Thiourea derivatives, including ones similar to N-(3-methoxyphenyl)-N'-(4-pyridinylmethyl)thiourea, have been investigated for their anticancer properties. They demonstrated significant in vitro antiproliferative activity against various human cancer cell lines (Parmar et al., 2021).
Theoretical and Experimental Investigations
- Theoretical investigations, including Density Functional Theory (DFT) calculations, have been conducted on thiourea derivatives. These studies assist in understanding the electronic properties and potential reactivity of these compounds (Raza et al., 2022).
Biological Applications
- These derivatives have been explored for their biological activities, including antimicrobial properties and potential as drugs for treating various human diseases (Lapasam & Kollipara, 2020).
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-18-13-4-2-3-12(9-13)17-14(19)16-10-11-5-7-15-8-6-11/h2-9H,10H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEFXNWLXRIATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5554655.png)
![3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5554664.png)

![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)

![4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5554702.png)
![4-(3-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5554710.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5554713.png)
![3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5554718.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5554727.png)

![3-[5-(methylthio)-1H-tetrazol-1-yl]phenol](/img/structure/B5554746.png)
